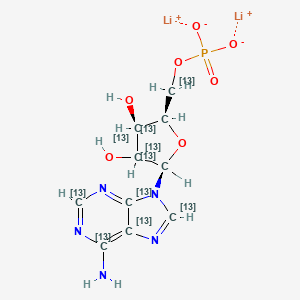
Adenosine monophosphate-13C10 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine monophosphate-13C10 (dilithium) is a compound where the adenosine monophosphate molecule is labeled with carbon-13 isotopes. This labeling makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and energy regulation. Adenosine monophosphate itself is a key cellular metabolite that plays a crucial role in energy homeostasis and signal transduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the adenosine monophosphate molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of adenosine monophosphate. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without degrading the molecule .
Industrial Production Methods
Industrial production of adenosine monophosphate-13C10 (dilithium) involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of adenosine monophosphate-13C10 (dilithium) can lead to the formation of adenosine diphosphate or adenosine triphosphate, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
Adenosine monophosphate-13C10 (dilithium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the flow of carbon atoms through various biochemical pathways.
Biology: It helps in studying cellular processes involving energy transfer and signal transduction.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mecanismo De Acción
The mechanism of action of adenosine monophosphate-13C10 (dilithium) involves its role as a key cellular metabolite. It participates in energy homeostasis by acting as a precursor to adenosine diphosphate and adenosine triphosphate, which are crucial for cellular energy transfer. It also plays a role in signal transduction by activating specific receptors and pathways involved in cellular communication .
Comparación Con Compuestos Similares
Adenosine monophosphate-13C10 (dilithium) can be compared with other labeled nucleotides such as:
Adenosine-13C10,15N5 5′-monophosphate disodium salt:
Guanosine-13C10,15N5 5′-triphosphate disodium salt: This is another labeled nucleotide used in similar research applications but involves guanosine instead of adenosine.
The uniqueness of adenosine monophosphate-13C10 (dilithium) lies in its specific labeling with carbon-13, which provides distinct advantages in certain types of metabolic and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C10H12Li2N5O7P |
|---|---|
Peso molecular |
369.1 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clave InChI |
LUSBEJQHUFVMSO-ODQJVVOMSA-L |
SMILES isomérico |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)N |
SMILES canónico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
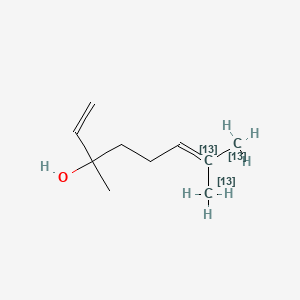
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
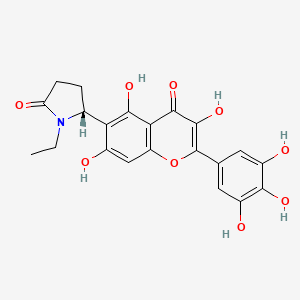


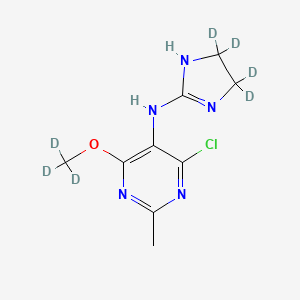

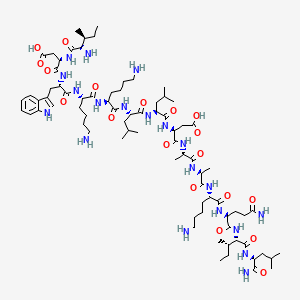

![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
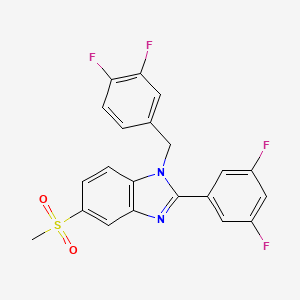
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)

